molecular formula C26H21NO6S B4589502 Benzyl (4-{[3-(4-nitrophenoxy)phenoxy]methyl}phenyl) sulfone

Benzyl (4-{[3-(4-nitrophenoxy)phenoxy]methyl}phenyl) sulfone

Cat. No.: B4589502
M. Wt: 475.5 g/mol
InChI Key: AAJUJKJHHSJQFP-UHFFFAOYSA-N
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Description

Benzyl (4-{[3-(4-nitrophenoxy)phenoxy]methyl}phenyl) sulfone is a complex organic compound characterized by its unique structure, which includes a benzyl group, nitrophenoxy groups, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-{[3-(4-nitrophenoxy)phenoxy]methyl}phenyl) sulfone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with 3-bromophenol to form 3-(4-nitrophenoxy)phenol. This intermediate is then reacted with benzyl chloride in the presence of a base to form this compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-{[3-(4-nitrophenoxy)phenoxy]methyl}phenyl) sulfone can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfone group can be reduced to a sulfide using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe).

Major Products

    Oxidation: Amines.

    Reduction: Sulfides.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (4-{[3-(4-nitrophenoxy)phenoxy]methyl}phenyl) sulfone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (4-{[3-(4-nitrophenoxy)phenoxy]methyl}phenyl) sulfone involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (4-{[3-(4-aminophenoxy)phenoxy]methyl}phenyl) sulfone: Similar structure but with amino groups instead of nitro groups.

    Benzyl (4-{[3-(4-methoxyphenoxy)phenoxy]methyl}phenyl) sulfone: Contains methoxy groups instead of nitro groups.

Uniqueness

Benzyl (4-{[3-(4-nitrophenoxy)phenoxy]methyl}phenyl) sulfone is unique due to the presence of nitro groups, which can impart distinct chemical and biological properties. These nitro groups can be reduced to amines, providing versatility in chemical synthesis and potential biological activity.

Properties

IUPAC Name

1-[(4-benzylsulfonylphenyl)methoxy]-3-(4-nitrophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO6S/c28-27(29)22-11-13-23(14-12-22)33-25-8-4-7-24(17-25)32-18-20-9-15-26(16-10-20)34(30,31)19-21-5-2-1-3-6-21/h1-17H,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJUJKJHHSJQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)COC3=CC(=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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